

Thioindigo CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thioindigo*

Cat. No.: *B1682309*

[Get Quote](#)

Thioindigo: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioindigo is an organic sulfur compound with the chemical formula $C_{16}H_8O_2S_2$. It is a derivative of the well-known dye indigo, where the two nitrogen atoms in the indigo molecule are replaced by sulfur atoms. This substitution results in a shift in the chromophore, giving **thioindigo** its characteristic red-violet to pink color. While historically used as a vat dye for textiles, its unique photochemical and electronic properties have led to its investigation in a range of advanced applications, including organic electronics and as a scaffold for the development of novel therapeutic agents. This guide provides an in-depth overview of **Thioindigo**, focusing on its chemical and physical properties, synthesis, and key applications of interest to the scientific community.

Core Data and Molecular Structure

Thioindigo is scientifically known as (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	522-75-8	[1] [2]
Molecular Formula	C ₁₆ H ₈ O ₂ S ₂	[2] [3]
Molecular Weight	296.36 g/mol	[2]
Appearance	Red to violet solid	[2]
Melting Point	280 °C	[2]
Solubility	Insoluble in water; Soluble in organic solvents like xylene and ethanol.	[1] [2]
IUPAC Name	(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one	[2]

The molecular structure of **Thioindigo** consists of two benzothiophene units linked by a central double bond. This conjugated system is responsible for its color and its interesting electronic properties.

Experimental Protocols: Synthesis of Thioindigo

The synthesis of **Thioindigo** can be achieved through several routes. The most common methods involve the oxidation of 3-hydroxythianaphthene or the reaction of thiosalicylic acid with chloroacetic acid followed by cyclization and oxidation.

Method 1: From Thiosalicylic Acid

This is a widely cited method for the laboratory and industrial preparation of **Thioindigo**.[\[2\]](#)

Step 1: Alkylation of Thiosalicylic Acid

- Dissolve thiosalicylic acid in an appropriate aqueous alkaline solution.
- Add chloroacetic acid to the solution. The sulfur atom of the thiosalicylic acid acts as a nucleophile, displacing the chlorine atom in an alkylation reaction to form S-

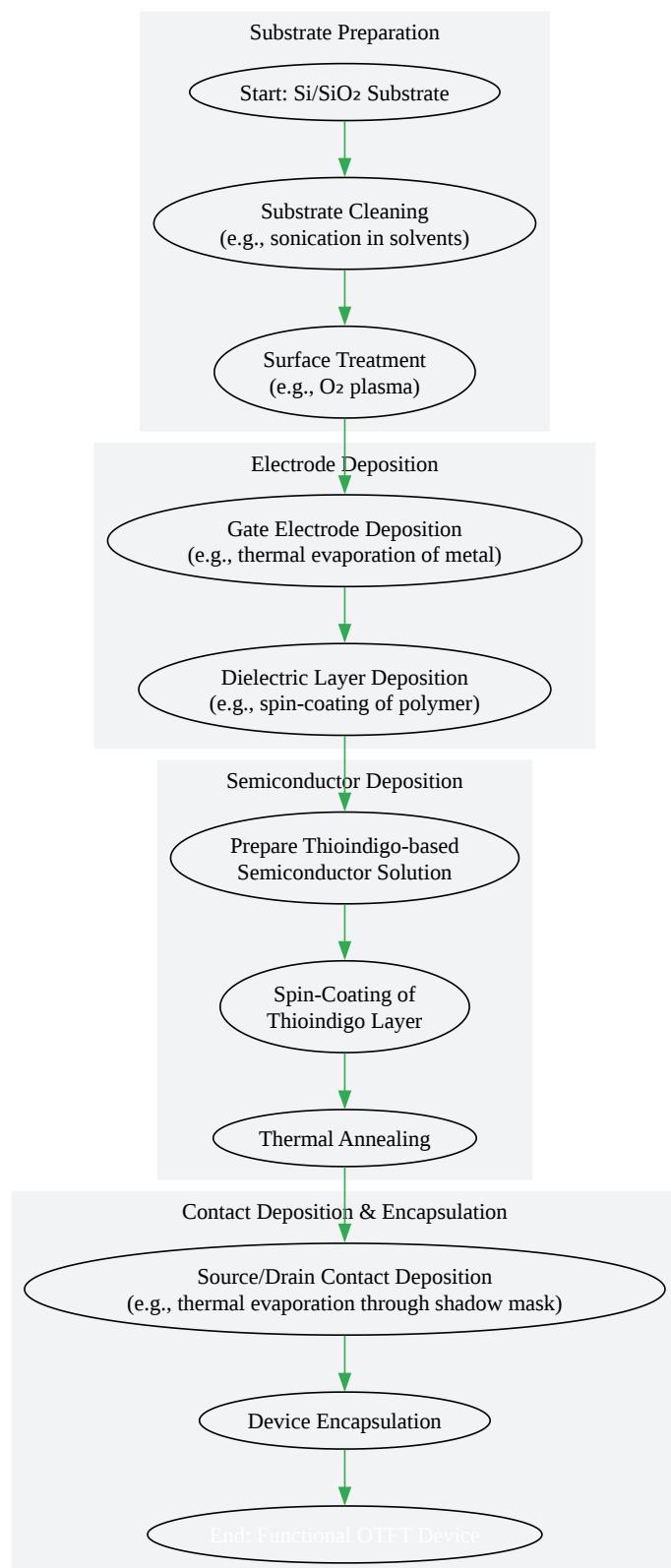
(carboxymethyl)thiosalicylic acid.

Step 2: Cyclization to 2-Hydroxythianaphthene

- The resulting thioether is then subjected to cyclization. This is typically achieved by heating the compound, often in the presence of a dehydrating agent or by melt-fusion with an alkali. This intramolecular condensation reaction forms 2-hydroxythianaphthene (also known as thioindoxyl).

Step 3: Oxidative Dimerization to **Thioindigo**

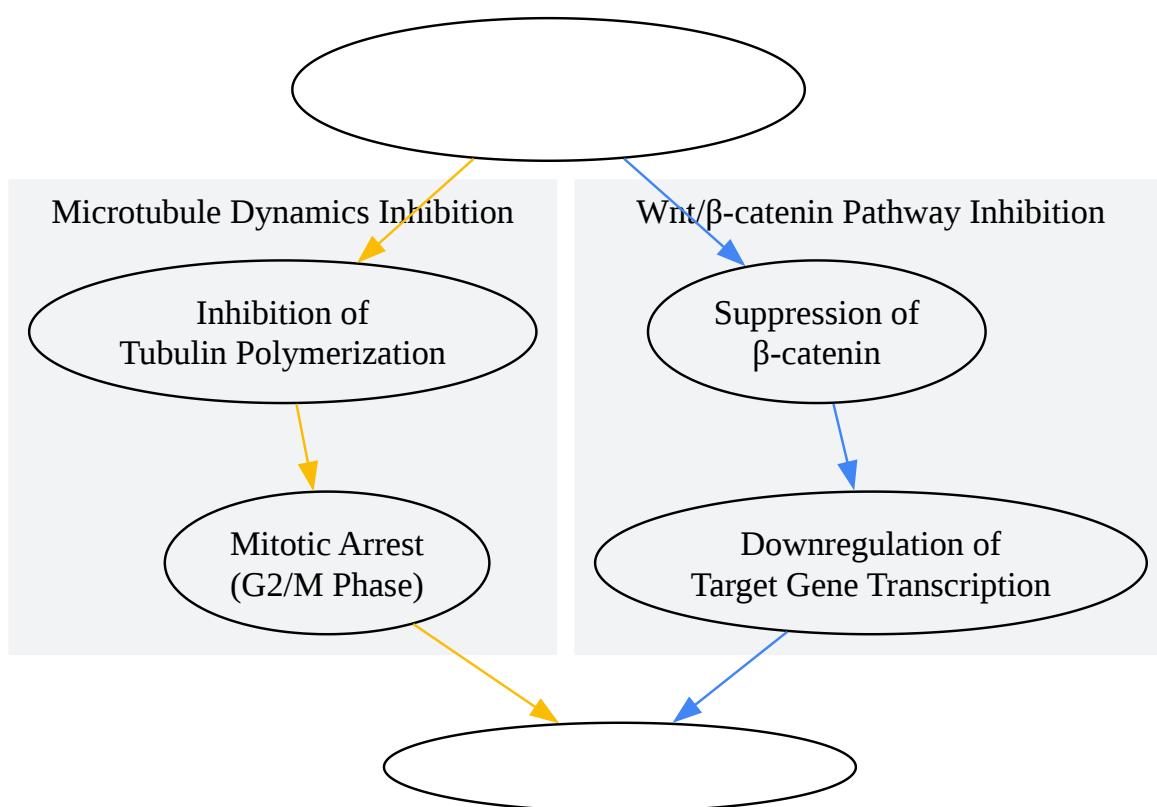
- The 2-hydroxythianaphthene is then oxidized to yield **Thioindigo**. Various oxidizing agents can be used, including air, potassium ferricyanide, or sodium polysulfide.[4] The oxidation results in the coupling of two 2-hydroxythianaphthene molecules at the 2-position to form the final **Thioindigo** product.


Method 2: Oxidation of 3-Hydroxy-thionaphthene

This method provides a direct route to **Thioindigo** from its immediate precursor.[5]

- Dissolve 1 mole of the corresponding 3-hydroxy-thionaphthene in a 1- to 3-fold molar quantity of an alkali metal hydroxide solution (e.g., 5-20% sodium or potassium hydroxide solution).[5]
- Clarify the resulting solution.
- Add an aqueous solution of at least 1 mole of a peroxodisulfate (e.g., ammonium, sodium, or potassium peroxodisulfate) dropwise to the solution.[5]
- Maintain the reaction temperature between -20 °C and 50 °C, with a preferred range of 0 °C to 20 °C.[5]
- The **Thioindigo** product precipitates from the solution and can be collected by filtration, washed, and dried.

Applications in Research and Development Organic Electronics


Thioindigo and its derivatives have garnered significant interest as organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaic devices.^[1] The planar structure and extensive π -conjugation of the **Thioindigo** core facilitate charge transport. Researchers are exploring how modifications to the molecular structure can tune the material's electronic properties, such as its charge carrier mobility and energy levels, to optimize device performance. The fabrication of **Thioindigo**-based electronic devices often involves solution-based processing techniques, making them suitable for large-area and flexible electronics.^[6]

[Click to download full resolution via product page](#)

Drug Development and Medicinal Chemistry

While **Thioindigo** itself is not a therapeutic agent, its core structure has been used as a scaffold for the synthesis of derivatives with potential biological activity. Thiophene-containing compounds, in general, are a well-established class of heterocycles in medicinal chemistry. Research has shown that certain thiophene derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like Wnt/β-catenin.^{[7][8]} For instance, some novel thiophene derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines.^{[7][8]} The investigation into **Thioindigo** derivatives for therapeutic applications is an active area of research, with a focus on synthesizing and screening new compounds for their efficacy and mechanism of action against various diseases.

[Click to download full resolution via product page](#)

Conclusion

Thioindigo remains a molecule of significant interest, bridging the gap between historical dye chemistry and modern materials science and medicinal chemistry. Its robust chemical nature, coupled with its intriguing electronic and photophysical properties, ensures its continued relevance in academic and industrial research. For scientists and researchers, **Thioindigo** and its derivatives offer a versatile platform for the development of new technologies, from flexible and transparent electronics to novel therapeutic strategies. The detailed protocols and data presented in this guide aim to support and facilitate further exploration into the vast potential of this fascinating class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 522-75-8: Thioindigo | CymitQuimica [cymitquimica.com]
- 2. Thioindigo - Wikipedia [en.wikipedia.org]
- 3. Thioindigo | C16H8O2S2 | CID 3033973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]
- 5. Project C01 - Fabrication, Characterization and Integration of Organic Thin-Film Transistors - SFB 1249 [sfb1249.uni-heidelberg.de]
- 6. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β -tubulin and Wnt/ β -catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thioindigo CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682309#thioindigo-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com